![molecular formula C12H16OS B12602337 {2-[(S)-Butane-1-sulfinyl]ethenyl}benzene CAS No. 646516-54-3](/img/structure/B12602337.png)
{2-[(S)-Butane-1-sulfinyl]ethenyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(S)-Butane-1-sulfinyl]ethenyl}benzene is an organic compound characterized by the presence of a benzene ring substituted with a butane-1-sulfinyl group and an ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(S)-Butane-1-sulfinyl]ethenyl}benzene typically involves the following steps:
Formation of the Butane-1-sulfinyl Group: This can be achieved through the oxidation of butane-1-thiol using oxidizing agents such as hydrogen peroxide or sodium periodate.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a palladium catalyst is used to couple an ethenyl halide with a benzene derivative.
Final Assembly: The butane-1-sulfinyl group is then attached to the benzene ring through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: {2-[(S)-Butane-1-sulfinyl]ethenyl}benzene can undergo oxidation reactions, where the sulfinyl group is further oxidized to a sulfonyl group using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, converting the sulfinyl group back to a thiol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, halides, bases like sodium hydride.
Major Products
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {2-[(S)-Butane-1-sulfinyl]ethenyl}benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the effects of sulfinyl and ethenyl groups on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique functional groups may interact with biological targets in novel ways, leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of {2-[(S)-Butane-1-sulfinyl]ethenyl}benzene involves its interaction with molecular targets through its sulfinyl and ethenyl groups. These functional groups can form covalent bonds with nucleophiles, leading to the modification of target molecules. The benzene ring provides a stable framework that enhances the compound’s reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylamine: Similar in having a benzene ring with an amine group.
Phenylmethanamine: Another benzene derivative with an amine group.
Benzyl chloride: Contains a benzene ring with a chlorine substituent.
Uniqueness
{2-[(S)-Butane-1-sulfinyl]ethenyl}benzene is unique due to the presence of both a sulfinyl and an ethenyl group on the benzene ring
Eigenschaften
CAS-Nummer |
646516-54-3 |
|---|---|
Molekularformel |
C12H16OS |
Molekulargewicht |
208.32 g/mol |
IUPAC-Name |
2-[(S)-butylsulfinyl]ethenylbenzene |
InChI |
InChI=1S/C12H16OS/c1-2-3-10-14(13)11-9-12-7-5-4-6-8-12/h4-9,11H,2-3,10H2,1H3/t14-/m0/s1 |
InChI-Schlüssel |
DGPZRHRHLWGVIE-AWEZNQCLSA-N |
Isomerische SMILES |
CCCC[S@](=O)C=CC1=CC=CC=C1 |
Kanonische SMILES |
CCCCS(=O)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B12602263.png)
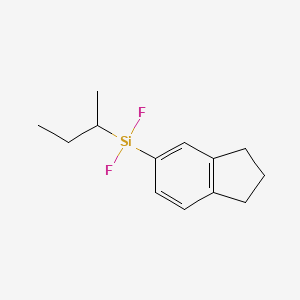
![N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12602276.png)
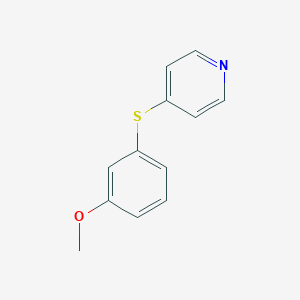
![{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B12602288.png)
![4-Bromo-2-iodo-6-[(2-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12602296.png)
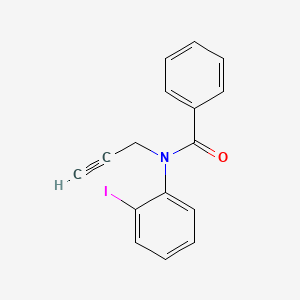
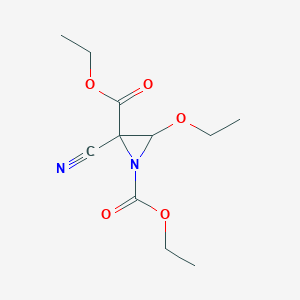
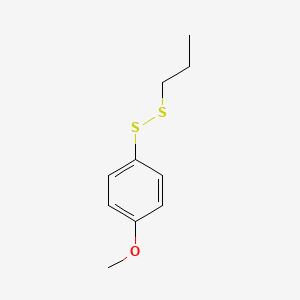
![Urea, N-(benzo[b]thien-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12602325.png)
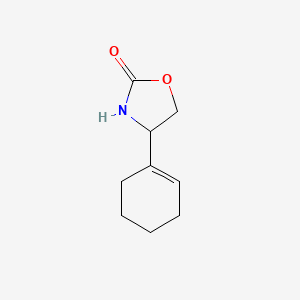
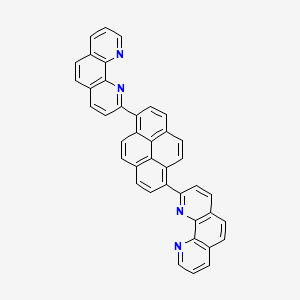
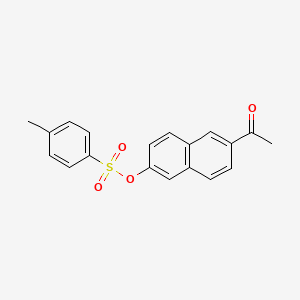
![4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzene-1-sulfonamide](/img/structure/B12602348.png)
